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Compound of Interest

Compound Name: Pomarose

Cat. No.: B12675126

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose is a high-impact captive odorant, a synthetic double-unsaturated ketone, patented
by Givaudan.[1] It does not occur in nature and is prized in the fragrance industry for its potent
and complex aroma profile.[1] Characterized by a powerful fruity and rosy scent, it also
possesses distinct nuances of apple, plum, and raisin.[1][2][3][4] The characteristic odor is
almost entirely attributed to the (2E,5Z)-stereoisomer.[1] Given its unique and potent sensory
properties, a standardized protocol for its evaluation is crucial for consistent characterization
and application in research and product development.

These application notes provide a detailed protocol for the sensory panel evaluation of
Pomarose, designed to ensure robust and reproducible data collection. The protocol covers
panelist selection and training, sample preparation, and specific sensory evaluation techniques.
Additionally, this document outlines the fundamental olfactory signaling pathway initiated by
odorants like Pomarose.

Chemical and Physical Properties of Pomarose

A comprehensive understanding of Pomarose's properties is essential for its proper handling
and evaluation.
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Property Value Reference
(2E,52)-5,6,7-Trimethylocta-

IUPAC Name _ [1]
2,5-dien-4-one

CAS Number 357650-26-1 [1]141[5]

Molecular Formula C11H180 [1114]

Molar Mass 166.264 g-mol-1 [1]
Colorless to pale yellow clear

Appearance o [4]15]
liquid (est.)

] Fruity, rose, apple, plum,

Odor Profile o ] ) [L112][31[41[5]
raisin, dried fruit

Odor Threshold 0.5 ng/L in air [1]

. ) 236.15 °C @ 760.00 mm Hg

Boiling Point [4]15]

(est)
N Soluble in alcohol; Insoluble in
Solubility [4][5]

water

Experimental Protocols
Sensory Panel Selection and Training

Objective: To establish a panel of trained assessors capable of consistently and accurately

evaluating the sensory characteristics of Pomarose.

Materials:

e A pool of potential panelists (minimum 20)

» Odor-free evaluation room with controlled temperature and ventilation

+ Reference odor standards (e.g., phenylethyl alcohol for 'rose’, ethyl 2-methylbutyrate for

fruity/apple’, plum and raisin essential oils)
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» Pomarose solutions at varying concentrations in an appropriate solvent (e.g., dipropylene
glycol or ethanol)

e Odor-free smelling strips (blotters)[6]
» Data collection forms or software
Procedure:

e Recruitment and Screening:

o Recruit individuals with a keen interest in sensory evaluation and no known olfactory
disorders.

o Screen for olfactory acuity using a standardized odor identification test.
e Training:
o Familiarize panelists with the basic principles of sensory evaluation.[6][7]
o Introduce the characteristic aroma profile of Pomarose and the reference standards.

o Conduct multiple training sessions where panelists practice identifying and rating the
intensity of the primary odor attributes (fruity, rosy, apple, plum, raisin) in Pomarose
samples.

o Assess panelist performance for consistency and repeatability. Select a final panel of 8-12
trained assessors.

Sample Preparation and Presentation

Objective: To prepare and present Pomarose samples in a standardized manner to minimize
bias.

Materials:
 Pomarose (ensure high purity of the (2E,5Z)-stereoisomer)

» High-purity solvent (e.g., dipropylene glycol, ethanol)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b12675126?utm_src=pdf-body
https://www.pac.gr/bcm/uploads/sensory-evaluation-techniques-(2).pdf
https://www.pac.gr/bcm/uploads/sensory-evaluation-techniques-(2).pdf
https://parfums-de-grasse.com/fr/content/728-sensory-evaluation-of-perfumes-developing-professional-skills-in-olfactory-analysis
https://www.benchchem.com/product/b12675126?utm_src=pdf-body
https://www.benchchem.com/product/b12675126?utm_src=pdf-body
https://www.benchchem.com/product/b12675126?utm_src=pdf-body
https://www.benchchem.com/product/b12675126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12675126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Volumetric flasks and pipettes
Amber glass vials with screw caps
Odor-free smelling strips (blotters)

Coding labels

Procedure:

Dilution: Prepare a stock solution of Pomarose in the chosen solvent. Create a series of
dilutions at concentrations relevant to the intended application. A starting concentration of
1.00% in dipropylene glycol is often used for initial characterization.[4][5]

Blotter Preparation: Dip the smelling strips to a depth of 1 inch into the Pomarose solutions.
[6] Allow the solvent to evaporate for a consistent period before evaluation.

Coding and Randomization: Assign three-digit random codes to each sample to blind the
panelists.[8] The order of sample presentation should be randomized for each panelist to
avoid order effects.[6]

Presentation: Present the coded blotters to the panelists in a controlled environment.

Sensory Evaluation Methodology: Descriptive Analysis

Objective: To qualitatively and quantitatively describe the sensory profile of Pomarose.

Procedure:

Evaluation Environment: Conduct the evaluation in individual sensory booths that are well-
ventilated and free from extraneous odors.

Evaluation Technique:
o Instruct panelists to smell the prepared blotters from a standardized distance.

o Panelists should evaluate the odor profile at different time points (e.qg., initial impression,
after 5 minutes, after 30 minutes) to assess the evolution of the fragrance.[6]
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o Data Collection:

o Panelists will rate the intensity of predefined sensory attributes (e.g., fruity, rosy, apple,
plum, raisin, overall intensity) on a structured scale (e.g., a 15-point intensity scale).

o Provide space for panelists to record any other perceived aroma nuances or comments.
o Data Analysis:

o Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal
Component Analysis) to determine the sensory profile of Pomarose and to assess

panelist performance.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data from the

descriptive analysis.

Table 1: Mean Intensity Ratings of Pomarose Sensory Attributes

Sensory Attribute Mean Intensity (0-15 scale) Standard Deviation

Fruity

Rosy

Apple

Plum

Raisin

Overall Intensity

Visualizations
Olfactory Signaling Pathway

The perception of odorants like Pomarose is initiated by a complex signaling cascade within
the olfactory system. This process begins with the binding of the odorant molecule to specific G
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protein-coupled receptors (GPCRs) on the surface of olfactory receptor neurons.[9][10][11][12]
This binding event triggers a series of intracellular events, ultimately leading to the generation
of an electrical signal that is transmitted to the brain for processing.[13][14]
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Caption: Olfactory signal transduction cascade initiated by an odorant molecule.

Sensory Evaluation Workflow

The successful sensory evaluation of Pomarose relies on a structured and logical workflow,
from initial planning to final data analysis. This ensures that the results are reliable, repeatable,

and free from bias.
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Caption: Workflow for the sensory panel evaluation of Pomarose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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